molecular formula C21H18N2O4 B2991081 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 1105206-31-2

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2991081
CAS No.: 1105206-31-2
M. Wt: 362.385
InChI Key: MTONYRMENSXQRR-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.385. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The study of chemical reactions involving benzofuran and isoxazole derivatives, like the Claisen—Eschenmoser reaction, highlights the synthetic versatility of these compounds. For instance, the reaction of N,N-Dimethylacetamide dimethyl acetal with substituted 2-(hydroxymethyl)benzofurans to yield various N,N-dimethylacetamides illustrates the chemical reactivity and potential for generating diverse molecular structures (Mukhanova et al., 2007).

Antimicrobial and Anti-inflammatory Activities

Compounds with benzofuran and isoxazole moieties have been synthesized and evaluated for their biological activities. For example, derivatives featuring these core structures have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013). This suggests the potential of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide for similar biological applications.

Herbicidal Applications

The herbicidal potential of benzofuran derivatives has been demonstrated, indicating the scope for developing new "bio-inspired" or "natural-like" herbicides. Benzofuran-2-acetic esters, sharing a core structure with the compound of interest, have exhibited significant phytotoxic activity against various crops and weeds, showcasing their efficiency even at low concentrations (Araniti et al., 2019).

Anticholinesterase Activity

The molecular skeletons of furobenzofuran have been utilized to develop potent inhibitors of acetyl- and butyrylcholinesterase, indicating their therapeutic potential in treating diseases associated with cholinesterase malfunction (Luo et al., 2005). This highlights the potential application of this compound in the realm of pharmaceuticals targeting cholinesterase enzymes.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-14-5-4-7-17(9-14)25-13-21(24)22-12-16-11-20(27-23-16)19-10-15-6-2-3-8-18(15)26-19/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTONYRMENSXQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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